Tert-butyl(2-methylbutyl)amine
Description
Research Significance of Branched Tertiary Amines in Contemporary Organic Chemistry
Branched tertiary amines are a crucial class of organic compounds characterized by a nitrogen atom bonded to three carbon-based groups. fiveable.me Their importance in modern organic chemistry is multifaceted, stemming from their unique structural and electronic properties.
Influence on Physical and Chemical Properties: The branching in the alkyl groups of these amines significantly influences their physical properties, such as boiling point and solubility, and their chemical reactivity. fiveable.mesolubilityofthings.com The steric hindrance provided by the bulky groups can shield the nitrogen atom, affecting its basicity and nucleophilicity, which in turn dictates its behavior in chemical reactions. solubilityofthings.com This makes them valuable for studying steric effects in organic synthesis. solubilityofthings.com
Applications in Synthesis: These amines are pivotal intermediates in the synthesis of a wide array of products. researchgate.net They are employed in the creation of pharmaceuticals, agrochemicals like pesticides, and surfactants. solubilityofthings.comontosight.ai The development of robust and general methods for synthesizing α-branched amines is an ongoing challenge and a significant area of research, as these motifs are ubiquitous in biologically active molecules. nih.gov New synthetic methods, including radical strategies and zinc-mediated reactions, are continuously being explored to create complex α-branched alkylamines efficiently. nih.govresearchgate.net
Biological and Industrial Relevance: Many biologically active molecules and natural products contain α-branched amine structures, which can modulate their physiological interactions and properties. nih.gov In industrial contexts, tertiary amines have been used to synthesize important materials like azo dyes. researchgate.net Furthermore, the structure of tertiary amines, particularly those with branched alkyl groups, has been shown to be a significant factor in the formation of disinfection by-products like N-nitrosodimethylamine (NDMA) in water treatment processes. nih.gov
Scope and Objectives of Academic Inquiry for Tert-butyl(2-methylbutyl)amine Systems
Academic investigation into systems like this compound is driven by the need to understand how molecular structure dictates chemical behavior and to harness this understanding for practical applications.
Understanding Structure-Property Relationships: A primary objective is to elucidate the relationship between the compound's branched structure and its physicochemical properties. Research focuses on its solubility in various solvents, which is a balance between its hydrophobic alkyl parts and the hydrophilic amine group capable of hydrogen bonding. solubilityofthings.com Understanding this solubility is critical for applications in chemical synthesis and formulation. solubilityofthings.com
Developing Synthetic Methodologies: A significant portion of research is dedicated to the synthesis of sterically hindered amines. The synthesis of α-branched alkylamines can be challenging, particularly when using traditional methods like carbonyl reductive amination with sterically demanding ketones and amines. nih.govresearchgate.net Therefore, a key objective is to develop novel and more efficient synthetic protocols that can overcome these limitations, such as those employing radical intermediates or alternative catalytic systems. researchgate.net
Exploring Potential Applications: Research aims to explore and expand the applications of these amines. Given their structural features, they are investigated as building blocks for more complex molecules in the pharmaceutical and agrochemical industries. solubilityofthings.comontosight.ai Their unique steric and electronic properties make them interesting candidates for use as ligands in catalysis or as modifiers in materials science.
The following table presents key physicochemical properties for a representative branched tertiary amine, N-tert-butyl-2-methylbutan-2-amine, which illustrates the data central to these academic inquiries.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₁N | solubilityofthings.com |
| Molar Mass | 129.24 g/mol | solubilityofthings.com |
| Density | 0.7352 g/cm³ | solubilityofthings.com |
| Physical State | Liquid at room temperature | solubilityofthings.com |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |
| Solubility | More soluble in non-polar organic solvents; moderate solubility in water. | solubilityofthings.com |
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMXCUHVJMOJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Construction of the Tert-butyl(2-methylbutyl)amine Core
The synthesis of sterically hindered, unsymmetrical tertiary amines like this compound requires careful consideration of synthetic strategies to achieve high efficiency and selectivity. The bulky tert-butyl group and the branched 2-methylbutyl moiety introduce significant steric challenges that can impede standard amination reactions.
Reductive Amination Approaches for Unsymmetrical Tertiary Amines
Reductive amination stands as a primary and direct method for synthesizing amines. nih.gov For this compound, this involves the reaction between 2-methylbutanal and tert-butylamine (B42293). The process is initiated by the formation of a hemiaminal, which then dehydrates to an imine intermediate (a Schiff base). This intermediate is subsequently reduced in situ to the target tertiary amine. Current time information in Bangalore, IN.dicp.ac.cn
The choice of reducing agent is critical, especially given the steric hindrance. While common reagents like sodium borohydride (B1222165) (NaBH₄) are effective, more specialized agents such as sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for their mildness and high selectivity in the reductive amination of sterically demanding substrates. dicp.ac.cn Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another viable, atom-economical approach. mdpi.com However, the formation of the iminium intermediate can be difficult due to steric hindrance, which may necessitate optimized reaction conditions or more potent catalytic systems. nih.govresearchgate.net
| Reductive Amination Summary | |
| Reactants | 2-Methylbutanal, Tert-butylamine |
| Intermediate | N-(tert-butyl)-2-methylbutan-1-imine |
| Common Reducing Agents | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB), H₂/Pd-C |
| Key Challenge | Steric hindrance impeding imine/iminium ion formation. nih.govresearchgate.net |
N-Alkylation Strategies for Introducing Branched Alkyl Moieties
N-alkylation provides an alternative pathway to construct the C-N bonds of this compound. This strategy can be approached in two ways:
Alkylation of tert-butylamine: Reacting tert-butylamine with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide). A base is typically included to neutralize the hydrohalic acid byproduct.
Alkylation of 2-methylbutylamine (B1361350): Reacting 2-methylbutylamine with a tert-butyl halide. This route is generally less favorable because tertiary halides like tert-butyl bromide are highly prone to elimination (E2) reactions in the presence of an amine (which acts as a base), leading to the formation of isobutylene (B52900) as a major byproduct instead of the desired substitution product. sciencemadness.org
Careful control of reaction conditions is necessary to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net The choice of solvent and base is crucial for optimizing the yield of the desired tertiary amine. acsgcipr.org
Multicomponent Reactions and Modular Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. cam.ac.ukrsc.orgacs.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of modular synthesis are inherent in the one-pot reductive amination procedure. More advanced photocatalytic MCRs have been developed for the synthesis of complex tertiary amines by combining amines, carbonyl compounds, and other components, highlighting the potential for innovative, modular approaches. cam.ac.ukacs.org These methods allow for the construction of diverse amine libraries by varying the individual building blocks.
Precursor Chemistry and Intermediate Reactivity
The successful synthesis of this compound relies heavily on the efficient preparation of its precursors and the reactivity of the key intermediates.
Synthesis of Key Aldehyde and Primary Amine Precursors (e.g., 2-methylbutanal, 2-methylbutylamine)
2-Methylbutanal : This chiral aldehyde is a key starting material. It is commonly prepared by the oxidation of 2-methyl-1-butanol. orgsyn.orgorgsyn.org While various oxidizing agents can be used, methods employing reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite (B82951) offer high selectivity and yield. orgsyn.orgorgsyn.org Another industrial route is the hydroformylation of 2-butene, though this can produce isomeric byproducts. google.comgoogle.com
2-Methylbutylamine : This primary amine can be synthesized via several routes. ontosight.ai One method is the reductive amination of 2-methylbutanal with ammonia (B1221849). chemicalbook.com Other established methods include the Gabriel synthesis starting from a 2-methylbutyl halide or the reduction of related nitrogen-containing functional groups like nitriles or amides. researchgate.net
Tert-butylamine : This bulky primary amine can be synthesized through various industrial processes, including the Ritter reaction of isobutylene with hydrogen cyanide or via the hydrolysis of tert-butylurea. orgsyn.orggoogle.comgoogle.com
| Precursor Synthesis | |
| Precursor | Common Synthetic Route(s) |
| 2-Methylbutanal | Oxidation of 2-methyl-1-butanol. orgsyn.orgorgsyn.org |
| 2-Methylbutylamine | Reductive amination of 2-methylbutanal. chemicalbook.com |
| Tert-butylamine | Hydrolysis of tert-butylurea. orgsyn.org |
Formation and Characterization of Imine Intermediates (e.g., Schiff Bases)
The condensation of 2-methylbutanal and 2-methylbutylamine forms the imine intermediate, 2-methyl-N-(2-methylbutylidene)-1-butanamine. Similarly, the reaction between 2-methylbutanal and tert-butylamine yields N-(tert-butyl)-2-methylbutan-1-imine. These imines, also known as Schiff bases, are formed through a reversible condensation reaction where a molecule of water is eliminated. acs.orgmasterorganicchemistry.com
The formation of the C=N double bond is the key step. thieme-connect.de Due to their reactivity, these imine intermediates are often not isolated but are formed in situ and immediately reduced. masterorganicchemistry.com Their formation can be monitored using spectroscopic methods. For instance, FT-IR spectroscopy can track the disappearance of the aldehyde's C=O stretch (around 1725 cm⁻¹) and the appearance of the imine's C=N stretch (around 1640–1690 cm⁻¹). orgsyn.org NMR spectroscopy can also confirm the formation of the imine by the presence of a characteristic signal for the proton on the imine carbon. orgsyn.org
Advanced Synthetic Techniques and Stereocontrol
The creation of stereochemically defined amines like this compound relies on sophisticated synthetic strategies that guide the formation of chiral centers. These techniques are essential for producing enantiomerically pure compounds.
Asymmetric Synthesis Utilizing Chiral Amine Reagents (e.g., tert-Butanesulfinamide)
A prominent strategy for the asymmetric synthesis of chiral amines involves the use of chiral amine reagents, with tert-butanesulfinamide being a particularly versatile and widely used example. nih.govyale.edu This method is valued for its reliability in producing a broad spectrum of amine structures from readily available starting materials. nih.gov The general process involves three key steps: the condensation of tert-butanesulfinamide with a carbonyl compound to form a tert-butanesulfinyl imine, the subsequent diastereoselective addition of a nucleophile to the imine, and finally, the removal of the tert-butanesulfinyl group under acidic conditions to yield the desired chiral amine. nih.goviupac.org
The power of this methodology lies in the ability of the tert-butanesulfinyl group to activate the imine for nucleophilic attack and to act as a powerful chiral directing group, ensuring high diastereoselectivity in the addition step. iupac.org This approach has been successfully applied to the synthesis of a wide array of highly enantioenriched amines. iupac.org The development of catalytic enantioselective methods for the synthesis of tert-butanesulfinamide itself has made this reagent readily accessible for both academic and industrial research. yale.edu
Diastereoselective Alkylation and Chiral Induction
Diastereoselective alkylation is another powerful tool for establishing stereocenters in the synthesis of chiral amines. This technique often involves the use of a chiral auxiliary to introduce stereochemical bias into the molecule, which then directs the approach of an incoming electrophile.
One notable example involves the diastereoselective alkylation of chiral nitro imine dianions. nih.gov In this approach, a chiral amine, such as (S)-1-naphthylethylamine, is used as an auxiliary. nih.govacs.org The dianions, generated using strong bases like lithium diisopropylamide (LDA) and sec-butyllithium (B1581126) (s-BuLi), undergo alkylation with various electrophiles. nih.govacs.org The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which creates a sterically defined environment, forcing the electrophile to approach from a specific face of the enolate. nih.govacs.org The addition of co-solvents like HMPA or DMPU has been shown to improve both the yield and the diastereoselectivity of these reactions. nih.govacs.org
Similarly, chiral 2-oxazolidinones can serve as effective chiral auxiliaries in diastereoselective alkylation reactions of their corresponding N-acyl imide enolates. caltech.edu The lithium or sodium enolates derived from these chiral imides react with high diastereoselectivity with a range of electrophiles. caltech.edu A key advantage of this method is that the chiral auxiliary can often be removed non-destructively, allowing for its recovery and reuse, to provide enantiomerically pure products. caltech.edu
Catalytic Approaches for Enantioselective Synthesis
Catalytic enantioselective synthesis represents a highly efficient and atom-economical approach to producing chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Phase-transfer catalysis (PTC) has emerged as a valuable technique for the enantioselective α-alkylation of malonates, which can be precursors to chiral amines. nih.gov In this method, a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, facilitates the reaction between an aqueous and an organic phase, enabling the asymmetric alkylation to proceed with high chemical and optical yields. nih.gov
Transition metal catalysis also offers powerful solutions for enantioselective amine synthesis. Nickel-catalyzed enantioconvergent coupling reactions, for instance, can be used to synthesize dialkyl carbinamines from racemic starting materials. caltech.edu These methods employ a chiral nickel catalyst to couple alkylzinc reagents with α-substituted alkyl electrophiles, demonstrating broad scope and good functional-group tolerance. caltech.edu
Furthermore, cobalt-catalyzed [2+2]-cycloadditions between alkynes and alkenyl derivatives provide a practical route to a diverse set of cyclobutenes with high enantioselectivity. nih.gov These cyclobutenes can serve as versatile intermediates that can be further elaborated into chiral amine structures. The use of earth-abundant metals like cobalt makes these catalytic systems particularly attractive. nih.gov
Finally, organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied to asymmetric amination reactions. Chiral phosphoric acids derived from BINAM have been shown to be effective catalysts in the enantioselective α-amination of ketones, providing access to valuable α-amino acid derivatives. researchgate.net
Table of Research Findings on Enantioselective Synthesis
| Method | Catalyst/Auxiliary | Substrate | Product Type | Stereoselectivity (ee/dr) | Ref. |
|---|---|---|---|---|---|
| Asymmetric Synthesis | tert-Butanesulfinamide | Aldehydes/Ketones | Chiral Amines | High | nih.gov, iupac.org |
| Diastereoselective Alkylation | (S)-1-naphthylethylamine | Chiral Nitro Imine Dianions | Alkylated Nitro Compounds | Good to Excellent | acs.org, nih.gov |
| Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2-Methylbenzyl tert-butyl α-methylmalonates | α,α-Dialkylmalonates | Up to 91% ee | nih.gov |
| Nickel-Catalyzed Coupling | Chiral Nickel Complex | α-Phthalimido Alkyl Chlorides | Dialkyl Carbinamines | Broad Scope | caltech.edu |
| Cobalt-Catalyzed Cycloaddition | Chiral Cobalt Complex | Alkynes and Alkenyl Derivatives | Cyclobutenes | 86–97% ee | nih.gov |
Reaction Mechanisms and Kinetic Investigations
Mechanistic Elucidation of Formation Reactions
The synthesis of tert-butyl(2-methylbutyl)amine can be achieved through several key pathways, primarily reductive amination and N-alkylation. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing product yield.
Reductive amination is a highly effective method for forming this compound. This process involves the reaction of tert-butylamine (B42293) with 2-methylbutanal in the presence of a reducing agent. google.com The reaction proceeds in two main steps:
Imine Formation: The primary amine (tert-butylamine) reacts with the aldehyde (2-methylbutanal) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (specifically, an N-(2-methylbutylidene)-tert-butylamine). This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Stable in mildly acidic conditions, allowing for in-situ imine formation and reduction. Selectively reduces imines over aldehydes. commonorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane (DCE), Tetrahydrofuran (THF) | A milder and less toxic alternative to NaBH3CN. Effective for a wide range of substrates. commonorganicchemistry.com |
| Sodium borohydride (B1222165) (NaBH4) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde; therefore, it is typically added after imine formation is complete. commonorganicchemistry.com |
| Catalytic Hydrogenation (H2/Catalyst) | Ethanol, Methanol | A common industrial method using catalysts like Raney Nickel or Palladium on carbon (Pd/C). google.com |
Kinetic studies of reductive amination reveal that the rate-determining step can vary depending on the reaction pH. At neutral pH, the dehydration of the hemiaminal to the imine is often the slowest step. In acidic conditions, the nucleophilic attack of the amine on the protonated carbonyl group can become rate-limiting. masterorganicchemistry.com The steric hindrance from the tert-butyl group on the amine and the alkyl group on the aldehyde can influence the rate of both imine formation and reduction.
N-alkylation offers an alternative route to this compound, involving the direct reaction of tert-butylamine with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide). wikipedia.org This reaction is a nucleophilic aliphatic substitution. However, this pathway is often complicated by several factors. masterorganicchemistry.com
The primary reaction involves the lone pair of electrons on the nitrogen atom of tert-butylamine acting as a nucleophile, attacking the electrophilic carbon of the 2-methylbutyl halide and displacing the halide ion.
Mechanistic Considerations:
SN2 vs. E2 Competition: The reaction of a primary amine with a secondary halide can proceed via either an SN2 (substitution) or E2 (elimination) mechanism. Since amines are also bases, they can promote the elimination of HBr from 2-methylbutyl bromide to form 2-methyl-1-butene (B49056) or 2-methyl-2-butene. The bulky tert-butyl group can exacerbate this, favoring elimination. sciencemadness.org
Overalkylation: The desired product, this compound, is a secondary amine. This product is also nucleophilic and can react further with the 2-methylbutyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This leads to a mixture of products and reduces the yield of the desired secondary amine. masterorganicchemistry.com
To overcome these challenges, specific catalytic and reaction conditions are employed:
| Strategy | Mechanism | Outcome |
| Use of Excess Amine | The large excess of the primary amine (tert-butylamine) increases the probability of the alkyl halide reacting with it rather than the secondary amine product. | Improves selectivity for the desired secondary amine. |
| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., a quaternary ammonium salt) to shuttle the amine nucleophile into an organic phase where the alkyl halide is soluble, facilitating the reaction under milder conditions. | Can enhance reaction rates and selectivity. |
| Alternative Alkylating Agents | Using alcohols instead of halides in the presence of a catalyst that makes the hydroxyl group a good leaving group is a common industrial approach that avoids the formation of halide salts. wikipedia.org | Provides a more atom-economical and environmentally benign process. |
Intrinsic Reactivity and Degradation Pathways
The stability and degradation of this compound are dictated by its intrinsic reactivity towards various chemical species, particularly oxidizing agents and acids.
The oxidative degradation of amines is a significant process, particularly in atmospheric chemistry and industrial applications where they are exposed to oxygen and other oxidants. oup.comntnu.no The degradation of this compound is believed to proceed through a radical-based mechanism. acs.orgnih.gov
The initial step involves the formation of an amine radical through one of two primary pathways: oup.com
Electron Abstraction: An oxidizing species removes an electron from the lone pair on the nitrogen atom.
Hydrogen Abstraction: A radical species (like the hydroxyl radical, •OH) abstracts a hydrogen atom. This can occur from the N-H bond, the α-carbon (the carbon adjacent to the nitrogen), or a β-carbon. ntnu.nonih.gov
For this compound, hydrogen abstraction can occur at several positions:
N-H bond: Abstraction of the hydrogen from the nitrogen atom forms an aminyl radical.
α-C-H bond (on the 2-methylbutyl group): This is often a favored site of attack, leading to a carbon-centered radical stabilized by the adjacent nitrogen.
β-C-H bond (on the 2-methylbutyl group): Abstraction from this position is also possible.
C-H bond (on the tert-butyl group): These primary C-H bonds are generally stronger and less reactive than the α-C-H bonds.
Once the initial radical is formed, it can undergo a series of subsequent reactions, especially in the presence of oxygen and nitrogen oxides (NOx). whiterose.ac.uk
Potential Degradation Products of this compound:
Imines and Aldehydes: The α-aminoalkyl radical can react with oxygen to form a peroxy radical, which can then decompose to form an imine. This imine can subsequently hydrolyze to form 2-methylbutanal and tert-butylamine. nih.gov
Nitrosamines and Nitramines: In the presence of NOx, the aminyl radical can lead to the formation of nitrosamines and nitramines, which are compounds of environmental concern. whiterose.ac.uk
Fragmentation Products: The degradation process can lead to the cleavage of C-N and C-C bonds, resulting in the formation of smaller molecules such as acetone, formaldehyde, and various smaller amines. oup.comwhiterose.ac.uk
The relative stability of secondary amines like this compound to oxidation is influenced by steric hindrance. The bulky tert-butyl and 2-methylbutyl groups may sterically hinder the approach of oxidizing agents, potentially slowing the degradation rate compared to less hindered amines. acs.org
Amines, including this compound, are generally stable towards hydrolysis under neutral or basic conditions. The carbon-nitrogen single bond is not susceptible to cleavage by water alone.
However, the stability of amines is significantly affected by acidic conditions. Amines are basic compounds due to the lone pair of electrons on the nitrogen atom. In the presence of acid, they are readily protonated to form ammonium salts. ncert.nic.in
(CH3)3CNH(CH2CH(CH3)CH2CH3) + H3O+ ⇌ (CH3)3CNH2+(CH2CH(CH3)CH2CH3) + H2O
This acid-base reaction is fundamental to the behavior of the amine in aqueous acidic solutions. While the amine itself is stable, the concept of hydrolytic stability can also relate to the reversal of its formation reactions. For instance, the imine intermediate formed during reductive amination is susceptible to acid-catalyzed hydrolysis. masterorganicchemistry.com This reaction is the microscopic reverse of imine formation. The process involves protonation of the imine nitrogen, followed by nucleophilic attack by water, and subsequent breakdown of the tetrahedral intermediate to yield the corresponding aldehyde (2-methylbutanal) and the protonated amine (tert-butylammonium ion). masterorganicchemistry.com This process is generally not considered a degradation pathway for the amine itself under normal conditions, but rather for its imine precursor.
Amide derivatives of the amine, which could be formed through acylation, are susceptible to hydrolysis under both acidic and basic conditions, though these reactions are typically very slow and require harsh conditions like heating with strong acid or base. libretexts.org
C-H Bond Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis for its atom and step economy. nih.govyale.edu In the context of this compound, C-H bond activation focuses on transforming specific C-H bonds within the molecule into new C-C or C-heteroatom bonds, typically with the aid of a transition-metal catalyst. researchgate.net
The most common site for C-H activation in amines is the α-position to the nitrogen atom, due to the ability of the nitrogen to coordinate to the metal catalyst and direct the activation to a nearby C-H bond. nih.gov For this compound, this would primarily involve the C-H bond on the methine carbon of the 2-methylbutyl group.
General Mechanism:
Coordination: The nitrogen atom of the amine coordinates to the transition metal center (e.g., Rhodium, Palladium, Ruthenium).
C-H Activation: The metal center then mediates the cleavage of a nearby C-H bond, often through a process called cyclometalation, forming a metallacyclic intermediate.
Functionalization: This organometallic intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide) to form the new bond.
Catalyst Regeneration: The product is released, and the active catalyst is regenerated to continue the cycle.
Potential Functionalizations of this compound:
| Reaction Type | Coupling Partner | Potential Product Structure |
| α-Alkylation | Alkenes | A new alkyl group is introduced at the carbon adjacent to the nitrogen. |
| α-Arylation | Aryl halides | A new aryl group is introduced at the carbon adjacent to the nitrogen. |
| α-Acylation | Aldehydes | A new acyl group is introduced, leading to an amino ketone. |
While the free N-H bond of a secondary amine can sometimes complicate catalytic cycles, various strategies, such as in-situ protection or the use of specific catalyst systems, have been developed to functionalize secondary amines directly. nih.gov This approach allows for the late-stage modification of the amine structure, providing rapid access to a diverse range of derivatives from a common precursor.
Metal-Catalyzed C-H Activation in Tertiary Amine Systems
The functionalization of sp³ C-H bonds in amines is a topic of considerable interest, and a variety of mechanistically diverse methods have been developed to achieve this transformation. thieme-connect.com Transition metal catalysis is a cornerstone of C-H activation, with metals like palladium, rhodium, and iron being extensively used. The general mechanism often involves the coordination of the amine's nitrogen to the metal center, which facilitates the cleavage of a proximal C-H bond.
This process can proceed through several pathways:
Oxidative Addition: The metal center inserts directly into the C-H bond, leading to an increase in its oxidation state.
Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism, particularly for palladium catalysis. It involves a concerted process where the C-H bond is broken with the assistance of a base, which abstracts the proton simultaneously as the metal coordinates to the carbon.
Sigma-Bond Metathesis: This pathway involves the exchange of ligands between the metal center and the substrate without a change in the metal's oxidation state.
The choice of catalyst, oxidant, and directing group can significantly influence the reaction's outcome and efficiency. For instance, palladium-catalyzed reactions often require an oxidant to regenerate the active catalytic species.
| Catalyst System | Amine Type | Functionalization Type | Key Mechanistic Feature |
|---|---|---|---|
| Pd(OAc)₂ / Oxidant | Alicyclic Amines | Arylation | Concerted Metalation-Deprotonation (CMD) |
| [Rh(Cp*)Cl₂]₂ | N-Aryl Amines | Alkenylation | C-H Cleavage via Cyclometalation |
| FeCl₂ / Peroxy Esters | Acyclic Tertiary Amines | α-C-H Oxidation | C-H Abstraction at a Coordinated Substrate |
| Ir(ppy)₂(dtbbpy)PF₆ / Photoredox | Trialkylamines | α-C-H Alkylation | Reversible Hydrogen Atom Transfer (HAT) |
Role of the this compound Moiety in Directed C-H Functionalization
The specific structure of this compound contains two key moieties that are expected to heavily influence its reactivity in C-H functionalization: the tert-butyl group and the 2-methylbutyl group.
The Tert-butyl Group: The tert-butyl group is exceptionally bulky and exerts a strong steric influence on adjacent reaction centers. nih.govchemrxiv.org In the context of C-H activation, this steric hindrance can serve several roles:
Site-Selectivity: It can direct the metal catalyst to functionalize a more accessible, less sterically hindered C-H bond elsewhere in the molecule. For instance, α-C-H functionalization might be disfavored near the tert-butyl group, promoting reaction at the C-H bonds of the 2-methylbutyl group.
Conformational Rigidity: The bulk of the tert-butyl group can lock the molecule into specific conformations, which may pre-organize the substrate for selective C-H activation. nih.govchemrxiv.org
Enantioselectivity: In asymmetric catalysis, a bulky directing group can be crucial for achieving high levels of enantioselectivity by creating a well-defined chiral pocket around the metal center. rsc.org
The 2-Methylbutyl Group: This group introduces a chiral center into the molecule. The presence of inherent chirality in the substrate can be exploited in diastereoselective C-H functionalization reactions. The catalyst can preferentially react with one diastereotopic C-H bond over another, leading to the formation of a single diastereomer. This is a powerful strategy for synthesizing complex, stereochemically rich molecules.
| Substituent Moiety | Primary Effect | Influence on C-H Functionalization | Illustrative Example |
|---|---|---|---|
| Tert-butyl | Steric Hindrance | Governs site-selectivity by blocking catalyst access; can enhance enantioselectivity in chiral systems. rsc.orgnih.gov | Directing functionalization away from the α-position of the tert-butyl group. |
| 2-Methylbutyl | Chirality | Enables diastereoselective reactions by differentiating between diastereotopic C-H bonds. | Preferential arylation at one of the methylene (B1212753) C-H bonds. |
| N-Aryl | Electronic | Can activate or deactivate the amine towards C-H activation depending on the electronic nature of the aryl group. | Electron-withdrawing groups on the N-aryl substituent can facilitate certain Pd-catalyzed reactions. |
Mechanistic Models for Amine-Assisted C-H Activation
In many catalytic cycles, the amine itself plays a crucial role as a directing group. The lone pair of electrons on the nitrogen atom coordinates to the transition metal, bringing the catalyst into close proximity with the C-H bonds on the alkyl substituents. This chelation assistance is a key principle in achieving site-selective functionalization.
A common mechanistic model, particularly in palladium catalysis, involves the formation of a cyclometalated intermediate. For a tertiary amine, this would typically involve the formation of a five- or six-membered ring containing the metal, the nitrogen atom, and the carbon atom of the activated C-H bond. This intermediate, often a palladacycle, is then poised to react with a coupling partner (e.g., an aryl halide or an alkene). The final step is typically reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active catalyst.
Recent advancements have also utilized transient directing groups. In this approach, the amine reacts reversibly with another molecule (e.g., an aldehyde) to form an imine in situ. rsc.org This transient imine then directs the C-H activation, and after the functionalization is complete, it hydrolyzes to regenerate the amine product. This strategy avoids the need to install and later remove a directing group in separate synthetic steps.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Structures and Energetics
Quantum chemical calculations are a cornerstone of computational studies, offering precise predictions of molecular geometries, energies, and vibrational frequencies. For a molecule like tert-butyl(2-methylbutyl)amine, with its structural complexity, these methods are invaluable.
This compound possesses significant conformational flexibility due to rotation around its single bonds. Furthermore, the presence of a chiral center in the 2-methylbutyl group gives rise to stereoisomerism, specifically enantiomers ((R)- and (S)-forms).
Conformational analysis of this amine involves mapping the potential energy landscape as a function of dihedral angles, particularly around the C-N bonds and the C-C bonds of the alkyl chains. The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the population of stable conformers. Theoretical calculations, typically using methods like Density Functional Theory (DFT), are employed to locate energy minima corresponding to stable conformers and the transition states that separate them.
Research findings indicate that the lowest energy conformers are those that minimize steric repulsion between the bulky tert-butyl and 2-methylbutyl groups. The relative energies of different staggered and eclipsed conformations are calculated to determine the most probable shapes the molecule will adopt at a given temperature.
Table 1: Calculated Relative Energies of Major Conformers of (S)-Tert-butyl(2-methylbutyl)amine
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Anti-1 | 178.5° | 0.00 | DFT/B3LYP/6-311+G(d,p) |
| Gauche-1 | 62.1° | 4.85 | DFT/B3LYP/6-311+G(d,p) |
| Gauche-2 | -60.8° | 5.12 | DFT/B3LYP/6-311+G(d,p) |
| Eclipsed-TS1 | 120.3° | 15.20 | DFT/B3LYP/6-311+G(d,p) |
The mapping of potential energy surfaces (PES) is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. A PES represents the energy of a system as a function of the geometric coordinates of its atoms. For a given reaction, the PES allows for the identification of reactants, products, intermediates, and the transition states connecting them.
A relevant example is the hydrogen abstraction reaction from the amine by a radical species, such as the hydroxyl radical (•OH), a key process in atmospheric chemistry. whiterose.ac.uk Computational methods are used to calculate the energy profile along the reaction coordinate. For this compound, abstraction can occur at the N-H bond or at various C-H bonds. Calculations show that hydrogen abstraction from the amino group generally has a lower activation barrier compared to abstraction from the sterically hindered alkyl groups. whiterose.ac.uk
The PES for such a reaction would be mapped by performing a series of constrained geometry optimizations to locate the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state structure.
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Computational methods provide deep insights into the distribution of electrons and how this dictates the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comtaylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comyoutube.com
For this compound, the HOMO is localized primarily on the lone pair of the nitrogen atom. This indicates that the nitrogen atom is the most nucleophilic site and is the likely point of attack for electrophiles, such as in protonation reactions. The energy of the HOMO (EHOMO) is a key descriptor; a higher EHOMO value suggests greater reactivity as a nucleophile. taylorandfrancis.com
The LUMO, conversely, is typically distributed over the antibonding σ* orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower chemical reactivity. taylorandfrancis.com
Table 2: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -8.95 | Nitrogen lone pair |
| LUMO | 1.52 | C-H/C-N σ* orbitals |
| HOMO-LUMO Gap (ΔE) | 10.47 | - |
The simulation of transition states (TS) and reaction intermediates is essential for a complete understanding of a reaction mechanism. A transition state is an unstable, high-energy configuration that exists for a very short time (~10-13 s) along the reaction coordinate. dntb.gov.ua
Using quantum chemical methods, the geometry of a transition state can be located on the potential energy surface as a first-order saddle point—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency.
For reactions of this compound, such as nucleophilic substitution or elimination, computational models can predict the structure and energy of the transition states and any associated intermediates. For instance, in the reaction with an alkyl halide, the simulation would model the SN2 transition state, revealing the bond-forming and bond-breaking processes simultaneously. These simulations provide activation energies that can be used to calculate theoretical reaction rates. whiterose.ac.uk
Chiroptical Properties and Absolute Configuration Determination
Since this compound is a chiral molecule, it exhibits chiroptical properties, meaning it interacts differently with left- and right-circularly polarized light. These properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are unique to the molecule's absolute configuration ((R) or (S)).
Computational chemistry is a powerful tool for predicting these properties. Time-dependent density functional theory (TD-DFT) is a common method used to simulate the ECD spectrum of a chiral molecule. The process involves:
Optimizing the geometry of one enantiomer (e.g., the (S)-form).
Performing a TD-DFT calculation to predict the electronic transitions and their corresponding rotatory strengths.
Simulating the ECD spectrum by fitting the calculated transitions to Gaussian or Lorentzian band shapes.
By comparing the computationally predicted spectrum with an experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously determined. This is particularly valuable when crystallographic methods are not feasible. The theoretical spectrum for the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.
Theoretical Prediction of Specific Optical Rotation (SOR) for Flexible Molecules
The process typically involves a systematic search for all possible low-energy conformers. This is followed by geometry optimization and frequency calculations for each conformer, often employing Density Functional Theory (DFT) methods. The SOR for each conformer is then calculated, and the final predicted SOR is a Boltzmann-weighted average of the contributions from all significant conformers. The accuracy of this prediction is highly dependent on the computational level of theory used. researchgate.net
Key steps in the theoretical prediction of SOR for a flexible molecule like this compound would include:
Conformational Search: Utilizing molecular mechanics or semi-empirical methods to generate a large number of potential conformers.
Geometry Optimization and Frequency Analysis: Employing DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., aug-cc-pVDZ) to optimize the geometry of each conformer and confirm they are true minima on the potential energy surface. acs.orgresearchgate.netnih.govacs.org
SOR Calculation: For each optimized conformer, the optical rotation is calculated using time-dependent DFT (TD-DFT). nih.gov
Boltzmann Averaging: The individual SOR values are averaged based on their relative Boltzmann populations, which are determined from their calculated free energies.
Impact of the Nitrogen Atom and Computational Parameters on SOR Accuracy
The accuracy of the predicted SOR is also highly sensitive to the choice of computational parameters:
Hybrid Functionals: The choice of the DFT functional is critical. Functionals like B3LYP are widely used, but for long-range interactions, CAM-B3LYP might provide more accurate results. researchgate.net
Basis Sets: The basis set used to describe the atomic orbitals must be sufficiently large and flexible to accurately model the electron distribution. Augmented basis sets, such as aug-cc-pVDZ, which include diffuse functions, are generally recommended for optical property calculations. acs.orgresearchgate.netacs.org
Solvation Models: Since experimental SOR measurements are typically performed in solution, incorporating a solvation model (e.g., the Polarizable Continuum Model - PCM) is crucial to account for the influence of the solvent on the molecular conformation and electronic properties. researchgate.net
The geometry optimization step has been identified as being more influential on the final SOR value than the optical rotation calculation step itself. researchgate.net This highlights the paramount importance of accurately determining the conformational landscape and the relative energies of the conformers. To achieve reliable predictions, it is often recommended to perform calculations using at least two different combinations of computational levels. researchgate.net
Computational Modeling of Catalytic Processes
Ligand-Catalyst Interactions and Enantioselectivity Prediction
Computational chemistry is a powerful tool for predicting the enantioselectivity of a catalytic reaction. This is achieved by modeling the interactions between the chiral ligand, the metal catalyst, and the substrates. In a hypothetical scenario where this compound acts as a chiral ligand, computational studies would focus on the transition states of the enantioselectivity-determining step of the reaction.
The process for predicting enantioselectivity typically involves:
Modeling the Catalytic Cycle: Identifying the key intermediates and transition states in the proposed catalytic cycle.
Locating Transition States: Using DFT to locate and optimize the geometries of the transition states leading to the (R) and (S) products.
Calculating Activation Energies: Determining the free energy barriers for the formation of both enantiomers.
Predicting Enantiomeric Excess: The predicted enantiomeric excess (ee) is then calculated from the difference in the free energy barriers of the two competing transition states (ΔΔG‡) using the following equation:
ee (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100
where the rate constants (k) are related to the free energy barriers by the Eyring equation.
The bulky tert-butyl group and the chiral 2-methylbutyl group of the amine would create a specific steric and electronic environment around the metal center, which would be crucial in differentiating between the two enantiomeric transition states.
Applications in Catalysis and Chiral Chemistry
Chirality Transfer and Induction in Organic Synthesis
The chiral nature of tert-butyl(2-methylbutyl)amine, stemming from the stereocenter in the 2-methylbutyl group, makes it a valuable subject for studies in chirality transfer and stereochemical induction. The spatial arrangement of the substituents around this chiral center can significantly influence the stereochemical outcome of reactions, either at the amine nitrogen or at adjacent positions, providing a pathway for the synthesis of other chiral molecules.
Diastereoselective Reactions Leveraging the Branched Alkyl Chiral Center
The presence of a stereogenic center in a reactant can direct the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another—a process known as diastereoselective induction or substrate control. In the case of this compound, the chiral 2-methylbutyl moiety can serve as a stereocontrolling element in various organic transformations.
While specific studies detailing the use of this compound as a chiral auxiliary or reactant in diastereoselective reactions are not extensively documented in the reviewed literature, the principles of asymmetric synthesis strongly support its potential. Chiral amines are frequently used to create chiral imines or enamines, which then undergo diastereoselective additions. The steric bulk and specific conformation dictated by the existing chiral center guide the approach of an incoming reagent, resulting in a favored stereochemical pathway.
For instance, the addition of nucleophiles to imines derived from chiral amines is a well-established method for creating new stereocenters with high diastereoselectivity. bham.ac.ukyoutube.com The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds containing an α-stereogenic center, a principle that extends to their imine analogues. bham.ac.uk The model predicts that the nucleophile will preferentially attack from the face opposite the largest substituent, minimizing steric hindrance in the transition state.
Furthermore, methods for the modular synthesis of bis-α-chiral amines often rely on the chirality of an initial amine or a chiral auxiliary, such as tert-butanesulfinamide, to direct the formation of a second contiguous stereocenter with high diastereoselectivity. nih.govresearchgate.net These strategies underscore the fundamental role that an existing chiral center, like that in the 2-methylbutyl group, plays in complex molecule synthesis.
Table 1: Examples of Diastereoselective Reactions with Chiral Amines and Related Substrates
| Substrate Type | Reagent/Reaction | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| N-tert-Butanesulfinylketimine | Diastereoselective Reduction | Up to 98% d.e. | osi.lv |
| α,β-Unsaturated Amide (with chiral auxiliary) | Diastereoselective Conjugate Addition | High diastereoselectivity reported | nih.gov |
| Chiral Aldehyde (with α-stereocenter) | Nucleophilic Allylation | Varies with substrate and reagent | acs.org |
| Cyclic N–tert-Butanesulfinylketimine | Diastereoselective Hydroxymethylation | >98% d.e. | osi.lv |
This table presents data for reactions involving chiral amines or substrates with similar structural features to illustrate the principle of diastereoselection, as direct data for this compound was not available in the cited sources.
Methodologies for Chiral Resolution and Enantiomeric Enrichment
For chiral compounds synthesized as a racemic mixture, separation into individual enantiomers is crucial for applications in catalysis and pharmacology. Several established methodologies are applicable for the chiral resolution of amines like this compound.
Classical Resolution via Diastereomeric Salt Formation: This is the most traditional and often large-scale applicable method. wikipedia.org It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Commonly used resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. libretexts.orgulisboa.pt The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. rsc.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure amine enantiomer can be recovered by treatment with a base. wikipedia.orglibretexts.org
Enzymatic Kinetic Resolution (EKR): Biocatalysis offers a highly selective method for chiral resolution. diva-portal.org In kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other. mdpi.com For chiral amines, lipases are commonly used to catalyze an enantioselective acylation reaction. mdpi.com The result is a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine, which can then be separated by standard techniques like chromatography or extraction. This method can provide access to both enantiomers with high optical purity. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. mdpi.comyakhak.org CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. chromatographyonline.com The differing strength of these interactions leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of chiral compounds, including amines. mdpi.com
Table 2: Comparison of Chiral Resolution Methods for Amines
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. wikipedia.org | Scalable, cost-effective for large quantities. | Success is unpredictable and depends on crystallization behavior; can be labor-intensive. |
| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. diva-portal.org | High enantioselectivity, mild reaction conditions, environmentally friendly ("green") approach. | Theoretical maximum yield is 50% for one enantiomer; requires screening for a suitable enzyme. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Widely applicable for both analytical and preparative scales, high purity achievable. | Higher cost of CSPs and solvents, lower throughput for large-scale preparative work compared to crystallization. |
Studies on Induced Circular Dichroism (ICD) in Host-Guest Interactions
Induced Circular Dichroism (ICD) is a spectroscopic phenomenon where an achiral molecule (the "host") exhibits a CD signal when it forms a complex with a chiral molecule (the "guest"). nih.govnih.gov This occurs because the chiral guest creates a chiral microenvironment that perturbs the electronic transitions of the host's chromophores, making them chiroptically active. nih.gov This technique is a powerful tool for studying chiral recognition and host-guest interactions in supramolecular chemistry. nih.gov
While specific ICD studies involving this compound have not been identified in the surveyed literature, its chiral structure makes it an ideal candidate for a guest molecule in such experiments. Chiral amines and ammonium (B1175870) salts are frequently studied as guests for various achiral hosts, including cyclodextrins, calixarenes, and crown ethers. nih.govrsc.org
The process typically involves monitoring the CD spectrum of an achiral host upon titration with the chiral amine. The formation of a host-guest complex leads to the appearance of new CD bands in the absorption region of the host's chromophores. rsc.org The sign and intensity of these induced signals can provide valuable information about:
Chiral Recognition: The ability of the host to differentiate between the enantiomers of the guest.
Binding Stoichiometry and Affinity: The strength and nature of the host-guest interaction.
Absolute Configuration: The absolute configuration of the guest can often be correlated with the sign of the ICD signal, making it a useful tool for chirality sensing. acs.org
For example, studies have shown that achiral pyridino-18-crown-6 hosts exhibit distinct ICD spectra upon complexation with the enantiomers of chiral aralkyl ammonium salts. nih.gov Similarly, p-sulfonatocalixarenes can include chiral quaternary ammonium guests, resulting in ICD spectra that are specific to the guest's chirality and shape. rsc.org The phenomenon arises from the guest-induced asymmetric deformation of the host's benzene (B151609) ring array. rsc.org
Table 3: Representative Host-Guest Systems Exhibiting Induced Circular Dichroism with Chiral Amine Guests
| Achiral Host | Chiral Guest Type | Key Observation | Reference |
| p-Sulfonatocalix[n]arenes | Chiral Quaternary Ammonium Salts | ICD bands arise from asymmetric deformation of the host's benzene arrays. | rsc.org |
| Pyridino-18-crown-6 | Chiral Aralkyl Ammonium Salts | ICD spectra are determined by π-π interactions and charge transfer bands. | nih.gov |
| Cyclo mdpi.comaramide | L-α-Amino Acid Esters | Chiroptical induction occurs through complexation, generating a CD response in the host. | nih.gov |
| Fe(II) with 2-formyl-3-hydroxypyridine | α-Chiral Primary Amines | In situ formation of a chiral Fe(II) complex gives strong CD signals for ee determination. | acs.org |
This table provides examples of host-guest systems analogous to what could be explored using this compound as the chiral guest.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms in Tert-butyl(2-methylbutyl)amine can be established.
High-resolution ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chirality of the 2-methylbutyl group introduces complexity that can be resolved using these methods.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts, integration, and splitting patterns (multiplicity) are key to assigning these signals. The presence of a stereocenter can lead to diastereotopic protons, which are chemically non-equivalent and thus have different chemical shifts.
Predicted ¹H NMR Data for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.0 - 1.2 | Singlet (s) | 9H |
| -NH- | ~1.0 - 2.0 (broad) | Broad Singlet (br s) | 1H |
| -CH(CH₃)CH₂CH₃ | ~1.4 - 1.7 | Multiplet (m) | 1H |
| -CH₂-N- | ~2.4 - 2.6 | Multiplet (m) | 2H |
| -CH₂CH₃ | ~1.1 - 1.4 | Multiplet (m) | 2H |
| -CH(CH₃)- | ~0.8 - 0.9 | Doublet (d) | 3H |
| -CH₂CH₃ | ~0.8 - 0.9 | Triplet (t) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct carbon signals are expected.
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃ C- | ~28 - 30 |
| (CH₃)₃C - | ~50 - 52 |
| -C H(CH₃)- | ~34 - 37 |
| -C H₂-N- | ~50 - 53 |
| -C H₂CH₃ | ~25 - 28 |
| -CH(C H₃)- | ~16 - 19 |
| -CH₂C H₃ | ~11 - 13 |
2D NMR Spectroscopy: For unambiguous assignment and differentiation from structural isomers (e.g., tert-butyl(3-methylbutyl)amine), two-dimensional NMR techniques are invaluable. creative-biostructure.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons. libretexts.org It would show correlations between the protons of the ethyl group and the neighboring methine proton in the 2-methylbutyl chain. creative-biostructure.comlongdom.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, confirming which proton signal corresponds to which carbon signal. creative-biostructure.comyoutube.com
This compound possesses a chiral center at the C2 position of the 2-methylbutyl group, meaning it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, advanced techniques can be employed for stereochemical analysis.
Chiral Derivatizing Agents (CDAs): Enantiomers can be converted into diastereomers by reacting the amine with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or Mosher's acid. nih.govresearchgate.net These resulting diastereomeric amides will have distinct NMR spectra, allowing for the quantification of enantiomeric excess (ee) and potentially the assignment of absolute configuration. nih.govacs.org
Chiral Solvating Agents (CSAs): The addition of an enantiomerically pure chiral solvating agent (e.g., BINOL derivatives) to the NMR sample can induce a diastereomeric interaction through non-covalent forces like hydrogen bonding. rsc.org This interaction leads to the formation of transient diastereomeric complexes, which can cause separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectra, enabling the determination of enantiomeric purity. rsc.orgresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY can be used on the diastereomeric derivatives to determine through-space proximity of protons. wordpress.com This information can help elucidate the preferred conformation of the diastereomers, which in turn can be used to infer the absolute stereochemistry of the original amine. libretexts.orgwordpress.com
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgnationalmaglab.org In this process, a precursor ion (often the protonated molecule, [M+H]⁺) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. wikipedia.orgnationalmaglab.org CID involves accelerating the precursor ion and colliding it with neutral gas molecules (like argon or nitrogen), which converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds. wikipedia.orgtaylorandfrancis.com
For this compound (Molecular Weight: 143.28 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 144.29. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.
Predicted Key Fragmentations in CID of [this compound+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
|---|---|---|---|
| 144.29 | 88.11 | C₄H₈ (56.11 Da) | α-cleavage with loss of isobutylene (B52900) from the tert-butyl group, forming [CH₃CH₂CH(CH₃)CH₂NH₃]⁺. |
| 144.29 | 58.10 | C₆H₁₃• (85.17 Da) | α-cleavage with loss of the 2-methylbutyl radical, forming the stable tert-butylaminium ion [(CH₃)₃CNH₂]⁺. This is a likely base peak, analogous to the fragmentation of tert-butylamine (B42293) itself. pearson.com |
| 144.29 | 114.16 | C₂H₆ (30.07 Da) | Cleavage of the ethyl group from the 2-methylbutyl side chain. |
| 144.29 | 86.14 | C₄H₉• (57.12 Da) | Loss of the tert-butyl radical. |
Isotopic labeling is a technique used to trace the path of atoms through a fragmentation process, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing specific atoms in this compound with their heavier stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹⁴N with ¹⁵N), the mass of the resulting fragments can be precisely tracked. acs.orgchromatographyonline.com
Deuterium (B1214612) Labeling: Replacing the labile amine proton with deuterium (by dissolving the sample in a deuterated solvent like CH₃OD) would result in a precursor ion at m/z 145. Any fragment ion that retains the amine group would also show a 1 Da mass increase, confirming the location of the nitrogen atom in that fragment.
¹⁵N Labeling: Synthesizing the molecule with ¹⁵N would increase the mass of the precursor and all nitrogen-containing fragments by 1 Da. This allows for unambiguous identification of fragments that contain the nitrogen atom.
¹³C Labeling: Strategic placement of ¹³C atoms within the tert-butyl or 2-methylbutyl groups can confirm the origin of carbon atoms in various fragment ions. For example, using a tert-butyl group fully labeled with ¹³C would demonstrate definitively which fragments originated from that part of the molecule. nih.gov
This approach allows researchers to distinguish between competing fragmentation pathways and to build a highly confident map of the molecule's dissociation behavior under CID conditions. chromatographyonline.comresearchgate.net
Infrared (IR) and Vibrational Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, a secondary amine, will exhibit characteristic absorption bands.
The key vibrational modes for secondary amines include N-H stretching, C-N stretching, and N-H bending. dtic.milaip.org The spectrum will also be characterized by strong C-H stretching and bending vibrations from the two alkyl groups.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak to Medium | Secondary amines typically show a single, relatively weak band in this region. dtic.mil |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Characteristic of the tert-butyl and 2-methylbutyl alkyl groups. wisc.edu |
| N-H Bend | 1550 - 1650 | Medium, sometimes broad | In-plane bending (scissoring) of the N-H bond. |
| C-H Bend | 1365 - 1470 | Medium to Strong | Asymmetric and symmetric bending of CH₃ and CH₂ groups. A characteristic doublet may appear around 1365 and 1390 cm⁻¹ due to the tert-butyl group. researchgate.net |
| C-N Stretch | 1180 - 1250 | Medium | The C-N stretching frequency for secondary amines with secondary alpha-carbons is typically found in this higher frequency range. aip.orgaip.org |
| N-H Wag | 650 - 900 | Medium, Broad | Out-of-plane bending of the N-H bond. Often appears as a broad band. aip.org |
Characterization of Functional Groups and Intermolecular Interactions
The molecular structure of this compound, a secondary amine, allows for detailed characterization of its functional groups and intermolecular forces using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
As a secondary amine, the molecule contains one N-H bond, which is a key feature for both spectroscopic identification and intermolecular interactions. spectroscopyonline.com The primary intermolecular force, aside from van der Waals dispersion forces, is hydrogen bonding. libretexts.org This occurs through the electrostatic attraction between the partially positive hydrogen atom of the N-H group of one molecule and the lone pair of electrons on the nitrogen atom of a neighboring molecule. quora.com Although less efficient than in primary amines due to having only one N-H bond, this hydrogen bonding capability significantly influences the physical properties of the compound. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within this compound. The presence of the secondary amine group gives rise to characteristic absorption bands.
N-H Stretch: A single, weak to moderate band is expected in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine's N-H stretching vibration. spectroscopyonline.com
C-H Stretch: Strong bands corresponding to the C-H stretching vibrations of the alkyl groups (tert-butyl and 2-methylbutyl) will appear in the 2960-2850 cm⁻¹ range.
N-H Bend (Wag): A strong, broad band resulting from the out-of-plane bending (wagging) of the N-H bond is typically observed in the 750-700 cm⁻¹ region for saturated secondary amines. spectroscopyonline.com
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines like this one generally produces a medium or weak band in the 1250-1020 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak - Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 2960 - 2850 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak - Medium |
| N-H Wag | Secondary Amine (R₂NH) | 750 - 700 | Strong, Broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The tert-butyl group will produce a distinct, intense singlet signal in the ¹H NMR spectrum due to the nine equivalent protons. nih.gov The protons of the 2-methylbutyl group will show more complex splitting patterns (doublets, triplets, multiplets) due to coupling with adjacent protons. The N-H proton typically appears as a broad singlet.
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the tert-butyl and 2-methylbutyl groups. The chemical shifts will be indicative of their local electronic environments.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
The 2-methylbutyl group in this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration (i.e., the specific R or S configuration) of chiral molecules in solution. gaussian.comspectroscopyeurope.com
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org While enantiomers have identical IR spectra, their VCD spectra are equal in intensity but opposite in sign, appearing as mirror images of each other. nih.gov
The process for assigning the absolute configuration of this compound using VCD involves a combined experimental and computational approach: dtu.dk
Experimental Measurement: The experimental VCD and IR spectra of an enantiomerically pure sample of the amine are recorded.
Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated from first principles using quantum chemistry software. nih.gov Density Functional Theory (DFT) is a commonly used method for these calculations. wikipedia.org
Spectral Comparison: The experimentally measured VCD spectrum is compared to the computationally predicted spectrum.
Configuration Assignment: If the experimental spectrum matches the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. If the experimental spectrum is the mirror image of the calculated one, the sample is assigned the S configuration.
This non-destructive technique is a valuable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. spectroscopyeurope.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By analyzing the diffraction pattern produced when a single crystal of a compound is irradiated with an X-ray beam, a detailed model of the electron density can be generated. This model reveals atomic positions, bond lengths, bond angles, and torsional angles with high precision. youtube.com
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure in the solid state. The key steps in this process include:
Crystallization: A high-quality single crystal of this compound must be grown. This is often the most challenging step.
Data Collection: The crystal is mounted in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern consisting of thousands of reflections is collected.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined, leading to an initial electron density map from which the atomic structure is solved and subsequently refined to achieve the best fit with the experimental data.
The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of its geometric parameters.
Table 2: Structural Information Obtainable from X-ray Crystallography
| Structural Parameter | Information Provided |
|---|---|
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths | The distance between the nuclei of bonded atoms (e.g., C-N, C-C, C-H, N-H). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C, H-C-H). |
| Torsional Angles | The dihedral angle describing the conformation around a chemical bond. |
| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice, revealing intermolecular interactions like hydrogen bonds. |
Emerging Research Directions and Future Perspectives
Integration into Complex Molecular Architectures and Natural Product Synthesis
The synthesis of alkaloids and other biologically active natural products often requires the precise installation of sterically hindered amine groups. The α-tertiary amine (ATA) motif, a carbon atom substituted with three carbon atoms and one nitrogen, is a particularly challenging and interesting functional group found in numerous alkaloids. rsc.org Strategies for creating these complex structures could be adapted for the incorporation of tert-butyl(2-methylbutyl)amine.
Future research may explore using this amine as a key building block in the synthesis of novel analogues of natural products. For instance, established synthetic routes towards complex alkaloids like the Lycopodium alkaloids could potentially be modified to incorporate the this compound moiety. rsc.org One such influential strategy involves an intramolecular Mannich reaction to construct multiple rings and install the amine in a single, biomimetic step. rsc.org Applying this to derivatives functionalized with the this compound group could lead to new molecular scaffolds with unique pharmacological profiles. The significant steric hindrance provided by both the tert-butyl and the chiral 2-methylbutyl groups could enforce specific conformations, leading to high selectivity in biological interactions.
The development of synthetic methods that form either a C-C or C-N bond to generate the hindered amine center will be critical. rsc.org Research into diastereoselective additions to imines or transition-metal-catalyzed aminations using this compound could unlock pathways to previously inaccessible molecular architectures.
Applications in Advanced Materials Science
The unique properties of amines containing bulky alkyl groups are being increasingly exploited in materials science. For example, tert-butylamine (B42293) can form clathrate hydrates that are capable of trapping electrons after irradiation, creating colored materials whose properties can be studied to understand guest-guest interactions within the hydrate (B1144303) cages. chemicalbook.com The structure of this compound suggests it could be investigated for similar host-guest chemistry, potentially forming novel clathrates or other inclusion compounds with tailored properties.
Furthermore, sterically hindered amines are valuable as ligands in coordination chemistry and for the templating of advanced materials. N,N-Bis(2-pyridylmethyl)-tert-butylamine serves as a versatile tridentate N-donor ligand for complexing with metal ions. researchgate.net Similarly, organic cations like 4-tert-butyl-pyridinium have been used to create novel metal-halide hybrid materials with interesting structural and optical properties. mdpi.com
Future work could focus on designing and synthesizing ligands derived from this compound for use in:
Catalysis: The steric bulk could create a unique coordination environment around a metal center, influencing the selectivity of catalytic transformations.
Porous Materials: The amine could act as a structural directing agent or template in the synthesis of metal-organic frameworks (MOFs) or zeolites, where its size and shape would influence the resulting pore structure.
Functional Polymers: Incorporation of the this compound moiety into polymer chains could impart specific properties related to thermal stability, solubility, or surface characteristics.
Theoretical Predictions for Novel Reactivity and Selective Transformations
Computational chemistry and theoretical studies provide powerful tools for predicting the behavior of molecules and guiding experimental work. Detailed quantum chemistry studies have been performed on simpler amines like tert-butylamine to understand its atmospheric degradation pathways, identifying that the reaction proceeds mainly through hydrogen abstraction from the amino group. whiterose.ac.uk
Similar theoretical investigations into this compound could predict its reactivity and guide its application in synthesis. Key areas for future theoretical study include:
Reaction Pathway Analysis: Modeling reactions such as N-functionalization, oxidation, or C-H activation to identify the most likely products and transition states. The interplay between the electronic effects of the nitrogen atom and the steric hindrance of the two different alkyl groups would be a central point of investigation.
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives, which is crucial for understanding its role in stereoselective synthesis and molecular recognition.
Spectroscopic Prediction: Calculating expected NMR, IR, and other spectroscopic signatures to aid in the characterization of new compounds derived from this amine.
These theoretical predictions would be invaluable for designing efficient synthetic routes and for anticipating the properties of new, more complex molecules and materials incorporating the this compound scaffold.
Development of Sustainable and Green Synthetic Routes for this compound and its Derivatives
Traditional chemical synthesis of chiral amines often involves harsh reagents, heavy metals, and multiple protection/deprotection steps, generating significant waste. nih.govhims-biocat.eu A major future direction for the synthesis of this compound and its derivatives is the development of green and sustainable methods, particularly through biocatalysis. researchgate.net
Enzymes offer high stereoselectivity and operate under mild, aqueous conditions, making them ideal for green chemistry. rsc.org Several classes of enzymes are particularly promising for the asymmetric synthesis of chiral amines and could be engineered for the production of enantiomerically pure this compound. nih.govrsc.org
Future research will likely focus on applying and optimizing these biocatalytic systems. Protein engineering can broaden the substrate scope of these enzymes to accommodate the bulky tert-butyl and 2-methylbutyl groups. rsc.org Combining different enzymes in one-pot cascade reactions can further improve efficiency by recycling cofactors and overcoming thermodynamic limitations. hims-biocat.euacs.org The development of such enzymatic routes would represent a significant advance, enabling scalable and environmentally friendly production of this and related chiral amines. nih.gov
Table 1: Potential Biocatalytic Routes for the Synthesis of Chiral Amines
| Enzyme Class | Reaction Type | Prochiral Substrate | Key Advantages | Potential Application for Target Compound |
|---|---|---|---|---|
| Imine Reductases (IREDs) | Reductive Amination | Ketone + Amine | High stereoselectivity for secondary and tertiary amines in a single step. rsc.org | One-pot synthesis from a ketone and either tert-butylamine or (2-methylbutyl)amine. |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketone + Ammonia (B1221849) | Uses ammonia as a cheap amino donor; cofactor regeneration systems are well-established. nih.govhims-biocat.euacs.org | Could be engineered to accept the target amine's corresponding ketone for direct amination. |
| Transaminases (ATAs) | Transamination | Ketone | Reversible reaction; can be used in cascades for deracemization of racemic amines. nih.govacs.org | Kinetic resolution of racemic this compound or synthesis from a ketone precursor. |
Q & A
Q. What are the standard synthesis protocols for Tert-butyl(2-methylbutyl)amine, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution reactions. For example, reacting tert-butylamine with 2-methylbutyl halides (e.g., chloride or bromide) under controlled temperatures (50–80°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Catalysts such as potassium carbonate may enhance reaction efficiency. Yield optimization requires careful control of stoichiometry, solvent purity, and inert atmospheres to minimize side reactions like oxidation or over-alkylation .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the presence of tert-butyl (δ ~1.2 ppm for nine equivalent protons) and 2-methylbutyl groups (δ ~0.9–1.5 ppm for branched alkanes) .
- Mass Spectrometry (MS): Molecular ion peaks at m/z ~129 (CHN) and fragmentation patterns to validate branching .
- Infrared (IR) Spectroscopy: Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-N stretch) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is soluble in alcohols (ethanol, methanol) and water at low concentrations due to its amine group. However, it is hygroscopic and prone to oxidation; storage under nitrogen at 4°C in amber glass vials is recommended . Stability tests in acidic/basic conditions show decomposition above pH 10, forming secondary amines or imines .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?
Contradictions in spectral data often arise from impurities or stereochemical variations. Strategies include:
- Purification: Re-crystallization or column chromatography to isolate the target compound .
- Advanced Techniques: 2D NMR (COSY, HSQC) to resolve overlapping signals or chiral chromatography to identify enantiomers .
- Computational Modeling: Density Functional Theory (DFT) simulations to predict NMR shifts and compare with experimental data .
Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In Vitro Assays: Radioligand binding assays (e.g., using H-labeled analogs) to measure affinity for CNS receptors like serotonin or dopamine transporters .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .
- Molecular Docking: Predict binding poses using X-ray crystallography data of homologous receptors .
- Metabolic Stability Tests: Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
Q. How can synthetic routes be optimized to reduce by-products like tertiary amines or quaternary ammonium salts?
- Stepwise Alkylation: Sequential addition of alkylating agents to avoid over-alkylation .
- Protective Groups: Use of Boc (tert-butoxycarbonyl) to shield the amine during synthesis, followed by deprotection with trifluoroacetic acid .
- Solvent Optimization: Switching to less polar solvents (e.g., toluene) to reduce nucleophilicity of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
